An In-depth Technical Guide to 4-Bromo-2,6-diethylbenzaldehyde: Synthesis, Properties, and Handling
An In-depth Technical Guide to 4-Bromo-2,6-diethylbenzaldehyde: Synthesis, Properties, and Handling
An Important Note to the Reader: Extensive searches for "4-Bromo-2,6-diethylbenzaldehyde" in established chemical databases and the scientific literature have yielded no specific experimental data for this compound. It does not appear to be a commercially available or well-characterized substance. The following guide has been constructed based on established principles of organic chemistry and by drawing parallels with the known properties and reactions of its close structural analog, 4-Bromo-2,6-dimethylbenzaldehyde, and other related substituted benzaldehydes. All protocols and data should be considered predictive and require experimental validation.
Introduction and Overview
4-Bromo-2,6-diethylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a bromo group at the para position (C4) and two ethyl groups at the ortho positions (C2 and C6) relative to the formyl (-CHO) group. The steric hindrance imposed by the two ethyl groups flanking the aldehyde functionality is a defining feature of this molecule, influencing its reactivity and physical properties. This guide provides a theoretical framework for its synthesis, purification, characterization, and safe handling, aimed at researchers and professionals in drug development and organic synthesis.
Chemical Structure and Molecular Properties
The core of 4-Bromo-2,6-diethylbenzaldehyde is the benzaldehyde scaffold. The bromine atom at the C4 position and the ethyl groups at C2 and C6 significantly alter the electron density distribution and steric environment of the benzene ring and the aldehyde group.
Chemical Structure
Caption: Chemical structure of 4-Bromo-2,6-diethylbenzaldehyde.
Molecular Weight and Formula
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.12 g/mol |
| Exact Mass | 240.0150 g/mol |
These values are calculated based on the presumed chemical structure.
Proposed Synthesis and Purification
The synthesis of 4-Bromo-2,6-diethylbenzaldehyde would likely start from a readily available precursor such as 2,6-diethylaniline. A plausible synthetic route is outlined below.
Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Bromo-2,6-diethylbenzaldehyde.
Step-by-Step Experimental Protocol (Theoretical)
Step 1: Diazotization of 2,6-Diethylaniline
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Dissolve 2,6-diethylaniline in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the unstable diazonium salt.
Step 2: Sandmeyer Reaction
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.
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Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion. This reaction facilitates the substitution of the diazonium group with a bromine atom.
Step 3: Vilsmeier-Haack Formylation
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To a solution of the synthesized 1-bromo-3,5-diethylbenzene in a suitable solvent (e.g., dichloromethane), add dimethylformamide (DMF).
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Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃). The Vilsmeier reagent, an electrophile, is formed in situ.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The electrophilic Vilsmeier reagent will attack the electron-rich aromatic ring, leading to the formation of the aldehyde after workup.
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Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).
Step 4: Purification
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 4-Bromo-2,6-diethylbenzaldehyde would be confirmed by standard spectroscopic techniques.
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm. - Aromatic protons as a singlet or two closely spaced doublets in the region of δ 7.0-7.5 ppm. - Methylene protons (-CH₂) of the ethyl groups as a quartet around δ 2.5-3.0 ppm. - Methyl protons (-CH₃) of the ethyl groups as a triplet around δ 1.0-1.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-200 ppm. - Aromatic carbon signals in the range of δ 120-150 ppm. - Methylene carbon (-CH₂) signal around δ 25-30 ppm. - Methyl carbon (-CH₃) signal around δ 10-15 ppm. |
| IR (Infrared) | - Strong C=O stretching vibration of the aldehyde at approximately 1690-1710 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - C-Br stretching vibration in the fingerprint region. |
| Mass Spec (MS) | - Molecular ion peaks (M⁺ and M+2) with approximately equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Reactivity and Potential Applications
The reactivity of 4-Bromo-2,6-diethylbenzaldehyde is dictated by the aldehyde group and the substituted benzene ring.
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Aldehyde Reactions: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and oximes. The steric hindrance from the adjacent ethyl groups may slow down the rate of these reactions compared to unhindered benzaldehydes.
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Aromatic Ring Reactions: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the C4 position. This makes it a potentially useful building block in the synthesis of more complex molecules. The electron-withdrawing nature of the aldehyde and bromo groups deactivates the ring towards electrophilic aromatic substitution.
Safety and Handling
While specific toxicity data for 4-Bromo-2,6-diethylbenzaldehyde is unavailable, it should be handled with the same precautions as other aromatic aldehydes and organobromine compounds.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
As this compound is not well-documented, direct references are not available. The information provided is based on established chemical principles and data from analogous compounds. For experimental procedures and spectroscopic data of related molecules, the following resources are recommended:
- PubChem Database.
- SciFinder D
- Reaxys D
Researchers attempting the synthesis and characterization of 4-Bromo-2,6-diethylbenzaldehyde should consult these databases for information on related compounds to guide their experimental design.
